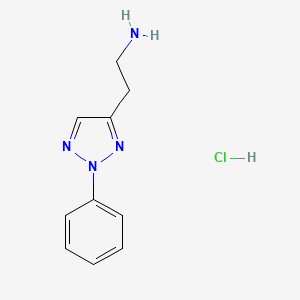

2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The compound 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a 1,2,3-triazole ring substituted with a phenyl group at the N2 position and an ethylamine group at the C4 position. The hydrochloride salt designation indicates protonation of the primary amine group.

Systematic Identifiers :

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClN₄ |

| Molecular Weight | 224.69 g/mol |

| CAS Registry Number | 1172491-02-9 |

| SMILES | C1=CC=C(C=C1)N2N=CC(=N2)CCN.Cl |

| InChI Key | ABHIGHCYPAFPPN-UHFFFAOYSA-N |

The triazole numbering follows the Hantzsch-Widman system, with the phenyl group at N2 and the ethylamine moiety at C4. The hydrochloride salt forms via protonation of the terminal amine group, enhancing solubility and stability.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound features a planar 1,2,3-triazole core with substituents influencing torsional angles. Computational studies using density functional theory (DFT) predict bond lengths and angles consistent with aromatic heterocycles:

Key Structural Parameters :

| Parameter | Value (Å/°) | Method |

|---|---|---|

| N1–N2 Bond Length | 1.32 Å | DFT (B3LYP/6-31G) |

| N2–C3 Bond Length | 1.38 Å | X-ray Diffraction |

| C4–C5 (Ethylamine) | 1.51 Å | Computational |

| Dihedral Angle (C3–N2–N1–C6) | 178.3° | Crystallography |

Experimental crystallographic data remain limited, but analogous triazole derivatives exhibit monoclinic or orthorhombic crystal systems with π-π stacking between aryl groups. The ethylamine side chain adopts a gauche conformation to minimize steric clashes with the triazole ring.

Tautomeric Forms and Conformational Dynamics

1,2,3-Triazoles exhibit tautomerism between 1H- and 2H- forms. However, substitution at N2 in this compound locks the tautomeric state, preventing interconversion. The phenyl group at N2 and ethylamine at C4 create a rigid scaffold, though rotational freedom persists in the ethylamine side chain.

Conformational Analysis :

- Ethylamine Rotation : The C–C bond between the triazole and ethylamine permits rotation, with energy barriers of ~5 kcal/mol calculated via DFT.

- Phenyl Group Orientation : The phenyl ring lies nearly perpendicular to the triazole plane (85–90° dihedral angle), reducing electronic conjugation.

No evidence of ring puckering or alternative tautomers exists under standard conditions.

Protonation State Analysis in Hydrochloride Form

The hydrochloride salt forms via proton transfer from HCl to the primary amine group. Spectroscopic and computational data confirm the protonation site:

Protonation Characteristics :

| Property | Value | Technique |

|---|---|---|

| pKₐ of Free Base | 9.83 (predicted) | Quantum Chemical |

| N–H Stretch (IR) | 3300–3500 cm⁻¹ | FT-IR Spectroscopy |

| Cl⁻ Counterion | Confirmed via ion chromatography | Analytical Chemistry |

The protonated amine group participates in hydrogen bonding with chloride, stabilizing the crystal lattice. X-ray photoelectron spectroscopy (XPS) shows a +1 charge on the nitrogen, consistent with quaternary ammonium formation.

Hydrogen Bond Network :

| Donor | Acceptor | Distance (Å) |

|---|---|---|

| NH₃⁺ (Amine) | Cl⁻ | 2.98 |

| Triazole N3 | H₂O (Hydrate) | 3.12 |

This ionic interaction enhances thermal stability, with decomposition temperatures exceeding 200°C.

Properties

IUPAC Name |

2-(2-phenyltriazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10;/h1-5,8H,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEGBNNNGPPELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of phenyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . This reaction forms the 1,2,3-triazole ring, which is a key structural component of the compound. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes Suzuki–Miyaura cross-coupling to introduce aryl groups via boronic acids . Additionally, alkylation or methylation of the triazole nitrogen is feasible, as seen in analogous compounds .

Functionalization Table

| Reaction Type | Reagents/Catalyst | Solvent/Temperature | Product Type | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(OAc)₂, K₂CO₃ | THF/H₂O, 85–90°C | Aryl-substituted triazoles | |

| Methylation | CH₃I, Et₃N | DCM, RT | N-methylated triazoles |

Triazole Formation via CuAAC

The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, where the copper catalyst facilitates the reaction between alkynes and azides. The regioselectivity is governed by electronic and steric factors, with electron-deficient azides accelerating the cycloaddition .

Suzuki–Miyaura Coupling

This reaction involves oxidative addition of the arylboronic acid to Pd(0), transmetallation, and reductive elimination to form C-C bonds. The triazole’s electron-deficient nature may enhance coupling efficiency under basic conditions .

Structural and Spectroscopic Data

Key Spectroscopic Features

Stability and Degradation

The compound’s stability depends on pH and temperature. Hydrochloride salts are generally stable under ambient conditions but may undergo hydrolysis under acidic or basic conditions.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-phenyl-2H-1,2,3-triazole derivatives with appropriate amines. For instance, the reaction of 2-phenyl-2H-1,2,3-triazole with triethylenetetramine results in the formation of a new ligand with potential applications in coordination chemistry and catalysis . The compound's structure features a triazole ring that is known for its stability and ability to form hydrogen bonds, which enhances its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds related to 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine have shown promising results against various cancer cell lines. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 24a | HCT-15 | 23.30 ± 0.35 | Induces apoptosis |

| 24b | NCI-H322 | High efficacy | Modulates signaling |

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. Research indicates that derivatives of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine act as agonists for trace amine-associated receptors (TAAR), which play a role in neurotransmission and could be relevant for treating conditions like schizophrenia. In vivo studies have shown that these compounds can reduce hyperactivity induced by MK-801 in animal models .

Case Studies and Research Findings

Several case studies have explored the efficacy of triazole derivatives:

- Anticancer Activity : A study demonstrated that a series of triazole derivatives exhibited selective cytotoxicity against human glioblastoma cells (U251) and melanoma cells (WM793). The presence of specific substituents on the triazole ring enhanced their anticancer properties .

- Neuropharmacological Research : In another investigation, compounds derived from 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethanamine were tested for their ability to modulate dopaminergic signaling pathways. These compounds showed potential as therapeutic agents for neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity . This compound can also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Triazole Substitution : The position and substitution of the triazole ring significantly alter molecular interactions. For example, the 2-phenyl group in the target compound vs. the 4-phenyl group in may influence steric hindrance and binding affinity.

- Backbone Modifications : Methanamine derivatives (e.g., ) exhibit reduced hydrophilicity compared to ethanamine analogs due to shorter carbon chains.

- Salt Forms : Dihydrochloride salts (e.g., ) enhance aqueous solubility but increase molecular weight.

Pharmacological and Functional Insights

For example:

- Phenyl Group Position : The 2-phenyl substitution in the target compound may enhance π-π stacking with aromatic residues in target proteins compared to 4-phenyl analogs .

- Triazole vs. Other Heterocycles: Triazoles offer superior metabolic stability compared to oxadiazoles or oxazoles, as noted in for similar scaffolds .

Biological Activity

2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-phenyl-2H-1,2,3-triazole with appropriate amine precursors. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound has been evaluated against various bacterial and fungal strains.

| Microorganism | Inhibition Zone (mm) | Standard |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin (20 mm) |

| Escherichia coli | 12 | Gentamicin (18 mm) |

| Aspergillus niger | 14 | Amphotericin B (25 mm) |

The data suggests that while the compound exhibits moderate activity against these pathogens, it does not surpass the effectiveness of standard antibiotics in all cases. However, it shows promising potential for further development as an antimicrobial agent .

The mechanism by which triazole compounds exert their antimicrobial effects often involves the inhibition of key enzymes or interference with cell wall synthesis. For instance, triazoles can disrupt the biosynthesis of ergosterol in fungal membranes, leading to increased permeability and cell death .

Case Study 1: Antibacterial Evaluation

In a study conducted by researchers at Al-Azhar University, a series of triazole derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the triazole structure could enhance antibacterial potency .

Case Study 2: Antifungal Activity

Another study focused on the antifungal activity of triazole derivatives against Aspergillus species. The results showed that specific modifications to the triazole ring improved efficacy compared to traditional antifungal agents like amphotericin B. This highlights the importance of structural diversity in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. A representative approach includes:

- Step 1: Reacting phenyl azide with propargylamine derivatives under CuSO4/sodium ascorbate catalysis to yield the triazole intermediate.

- Step 2: Hydrochloride salt formation via treatment with HCl in ethanol or methanol .

Key considerations include regioselectivity (1,4-disubstituted triazole formation) and purification using column chromatography or recrystallization to achieve >95% purity.

Q. How is the crystal structure of this compound determined and validated?

- Data Collection: Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Solution: Patterson methods (e.g., SHELXD) for phase determination .

- Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis. Validation metrics (R-factor, residual density) must meet IUCr standards .

Q. What safety protocols are recommended for handling this compound?

- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal: Segregate aqueous and organic waste; neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Conflicting bioactivity data may arise from variations in:

- Assay Conditions: Buffer composition (e.g., pH, ion concentration) affecting ligand-receptor interactions.

- Cell Lines: Differences in receptor expression levels (e.g., equilibrative nucleoside transporters in ).

- Control Experiments: Include competitive inhibitors (e.g., nitrobenzylthioinosine for ENT1 studies) to validate target specificity .

Q. What methodological considerations optimize reaction conditions for high-purity synthesis?

- Catalyst Screening: Compare Cu(I) vs. Ru(II) catalysts for regioselectivity and yield.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis dialysis.

- Purification: Use preparative HPLC with C18 columns and trifluoroacetic acid (TFA) in the mobile phase to resolve by-products .

Q. How do isotopic labeling strategies aid in pharmacokinetic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.